![molecular formula C13H10N4O2S B2552992 N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034256-22-7](/img/structure/B2552992.png)

N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

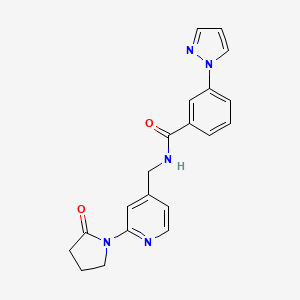

The compound N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a synthetic organic molecule that is part of a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can be used to infer some of the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a similar compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of this compound could also involve the coupling of a benzo[d]thiazol moiety with a pyrimidine derivative, potentially using similar activating groups and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT . These studies provide detailed information on the molecular geometry, conformational flexibility, and electronic structure, which are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of a carboxamide group can facilitate interactions with biological targets or enable further chemical modifications . The benzo[d]thiazol moiety is known to be involved in various chemical reactions due to its heterocyclic and aromatic nature, which can be exploited in the design of new drugs or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. Computational studies can predict properties like molecular electrostatic potential and non-linear optical properties, which are indicative of how these compounds might interact with other molecules or respond to external stimuli . The presence of substituents like methoxy groups can affect these properties by altering the electron distribution within the molecule.

Relevant Case Studies

Case studies involving similar compounds have demonstrated their potential in various applications, including as antibacterial, antifungal, and anticancer agents . These activities are typically evaluated through in vitro assays against a range of pathogens and cancer cell lines. The structure-activity relationship (SAR) derived from these studies can provide valuable insights into the design of new compounds with enhanced biological activities.

Scientific Research Applications

Synthesis and Structural Studies

Research on compounds structurally related to N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide has focused on their synthesis and structural characterization. Studies have detailed the synthesis of related compounds, exploring their crystal and molecular structures to understand their potential applications in medicinal chemistry. For instance, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate highlighted its structure obtained as a byproduct during the synthesis of an antitubercular agent, providing insights into the compound's chemical behavior and potential as a drug molecule (Richter et al., 2023).

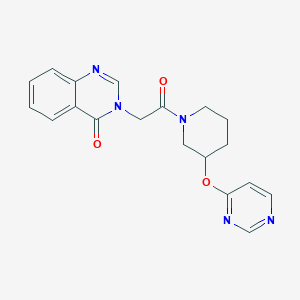

Antimicrobial and Anti-inflammatory Activities

Compounds derived from similar chemical frameworks have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Activity

Related research on N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (a dual Src/Abl kinase inhibitor) has demonstrated potent antitumor activity in preclinical assays, underscoring the relevance of this chemical class in developing oncology therapeutics (Lombardo et al., 2004).

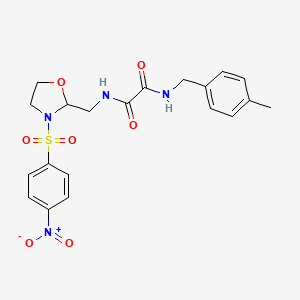

Antimycobacterial Evaluation

Structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis clinical drug candidate TBA-7371 revealed in vitro activity against Mycobacterium smegmatis, showcasing the importance of structural analogues in the search for new antimycobacterial agents (Richter et al., 2022).

Electrochemical Synthesis

The TEMPO-catalyzed electrochemical C–H thiolation method has been applied to synthesize benzothiazoles and thiazolopyridines from thioamides, presenting a metal- and reagent-free approach to obtaining these compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives, to which this compound belongs, have been extensively studied and associated with diverse biological activities . They have been found to inhibit several enzymes and show a wide range of biological activities .

Mode of Action

Benzothiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Benzothiazole derivatives are known to affect multiple biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives are known for their potent and significant biological activities, indicating that they likely have substantial molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUTOMIRPJVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)

![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)